2-Mercaptobenzyl alcohol
Overview
Description
2-Mercaptobenzyl alcohol (CAS Number: 4521-31-7) is an organic compound with the linear formula HSC6H4CH2OH . It is also known as α-Mercaptotoluene . This compound belongs to the class of thiols and contains a benzyl group attached to a thiol functional group. It is a colorless to pale yellow solid with a melting point of approximately 31-32°C .
Synthesis Analysis
The synthesis of 2-Mercaptobenzyl alcohol can be achieved through various methods, including the reduction of 2-(Methylthio)benzaldehyde or 2-(Methylthio)benzoic acid . These precursors are converted to the desired product by introducing a hydroxyl group at the benzyl position .
Molecular Structure Analysis
The molecular structure of 2-Mercaptobenzyl alcohol consists of a benzene ring with a thiol group (-SH) attached to the benzyl carbon. The chemical formula is C7H8OS , and the molecular weight is approximately 140.20 g/mol .
Chemical Reactions Analysis
2-Mercaptobenzyl alcohol can participate in various chemical reactions, including oxidation, esterification, and substitution reactions. For example, it can be oxidized to form the corresponding sulfonic acid or esterified to produce esters .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Antiproliferative Activity
2-Mercaptobenzyl alcohol has been utilized in the Michael addition reactions with carbohydrate-derived nitroalkenes, leading to the synthesis of chiral 3-nitro-2H-thiochromenes. These compounds demonstrated significant antioxidant and antiproliferative activities against human solid tumor cell lines, highlighting their potential in cancer research (Luque-Agudo et al., 2017).
Polymer Modification
2-Mercaptobenzyl alcohol has been used in the synthesis of adjustable poly(vinyl chloride) networks. This process involves reacting poly(vinyl chloride) with the thiol group of 2-mercaptobenzyl alcohol, leading to modified PVC with free hydroxy groups. This modification allows for the partial crosslinking of polymer chains, demonstrating its utility in material science (Reinecke, Hidalgo, & Mijangos, 1996).
Chemodivergent Reactions in Organic Synthesis
2-Mercaptobenzyl alcohol participates in Brønsted acid-catalyzed chemodivergent reactions with 3-alkyl-2-vinylindoles and styrenes. These reactions are efficient methods for constructing benzoxathiepine scaffolds and synthesizing β-hydroxy sulfides, important in the field of organic chemistry (Zhao et al., 2016).
Applications in Polymer Science
The synthesis of self-immolative polymers containing 2-mercaptobenzyl alcohol spacers has been reported. These polymers demonstrate rapid depolymerization rates, which are important in developing new polymer backbones for applications requiring quick material breakdown (Chen, McBride, & Gillies, 2012).
Native Chemical Ligation in Peptide Synthesis
2-Mercaptobenzyl alcohol has been used in native chemical ligation processes, a method for synthesizing peptides. It facilitates amide bond formation under mild aqueous conditions, highlighting its role in peptide chemistry (Offer & Dawson, 2000).
Environmental Applications
2-Mercaptobenzyl alcohol has been studied for its role in the preparation of adsorbents for the removal of uranium(VI) and thorium(IV) from aqueous solutions. This application is critical in environmental remediation and nuclear waste management (Abbasizadeh, Keshtkar, & Mousavian, 2013)
Safety And Hazards
properties
IUPAC Name |
(2-sulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWFCRHZXORPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196436 | |
Record name | o-Mercaptobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptobenzyl alcohol | |
CAS RN |
4521-31-7 | |
Record name | 2-Mercaptobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4521-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Mercaptobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Mercaptobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Mercaptobenzyl alcoho | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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